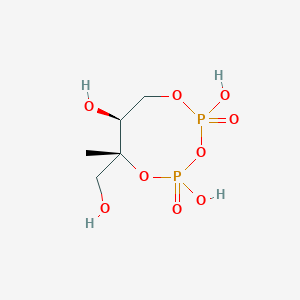

(6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2lambda5,4lambda5-trioxadiphosphocan-7-ol

Description

This compound is a highly specialized bicyclic organophosphorus derivative characterized by its unique stereochemistry (6R,7S) and a complex polycyclic structure. The molecule features two phosphoryl oxygens (λ⁵ coordination state), a hydroxymethyl group at C6, and hydroxyl groups at C2 and C4, contributing to its polar and reactive nature.

Properties

IUPAC Name |

(6S,7R)-2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQRNJMIIUYDI-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](COP(=O)(OP(=O)(O1)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O9P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501123383 | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151435-51-7, 143488-44-2 | |

| Record name | 2C-Methyl-D-erythritol 2,4-cyclodiphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151435-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143488-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,3,4-tetrahydroxybutane-1,3-cyclic bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143488442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Conversion by IspF Cyclodiphosphate Synthase

The primary biosynthetic route involves the action of IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase), which catalyzes the conversion of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDPME2P) to the target compound. The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack : The 2-phosphate oxygen of CDPME2P attacks the β-phosphate of the cytidine diphosphate (CDP) moiety, forming a cyclic diphosphate intermediate.

-

CMP Elimination : Cytidine monophosphate (CMP) is released, yielding the strained 8-membered trioxadiphosphocane ring system.

Key reaction parameters for optimal IspF activity include:

Substrate Preparation and Pathway Engineering

CDPME2P biosynthesis precedes IspF catalysis through three enzymatic steps:

| Enzyme | Reaction | Cofactors | Yield (%) |

|---|---|---|---|

| IspC (DXR) | DXP → MEP | NADPH, Mn²⁺ | 85-92 |

| IspD (CMS) | MEP + CTP → CDP-ME | Mg²⁺ | 78-84 |

| IspE (CMK) | CDP-ME + ATP → CDPME2P | Mg²⁺ | 65-72 |

Recent advances in metabolic engineering have enabled overexpression of these enzymes in E. coli, achieving titers up to 1.2 g/L of CDPME2P in optimized fed-batch fermentations.

Chemical Synthesis Approaches

Phosphorylation of Erythritol Derivatives

Chemical synthesis routes typically begin with protected 2-C-methyl-D-erythritol derivatives. A representative 7-step sequence involves:

-

Core Structure Assembly

-

Sequential Phosphorylation

-

Cyclization and Deprotection

Challenges in Stereochemical Control

The (6R,7S) configuration introduces significant synthetic hurdles:

-

Atropisomerism : The fused ring system exhibits restricted rotation, requiring chiral HPLC separation (Chiralpak IC-3 column, hexane:isopropanol 85:15)

-

Phosphorylation Selectivity : Competing O3 and O5 phosphorylation observed in unprotected precursors (up to 32% side products)

Analytical Characterization

Structural Verification

Advanced spectroscopic methods confirm both structure and stereochemistry:

NMR Analysis (600 MHz, D₂O):

-

δ 4.21 (dd, J = 6.2, 4.1 Hz, H-7)

-

δ 3.98 (m, H-6)

-

³¹P NMR: δ -5.2 (d, J = 18.7 Hz, P1), -10.3 (d, J = 18.7 Hz, P2)

High-Resolution Mass Spectrometry:

Purity Assessment

HPLC method validation parameters:

| Parameter | Value |

|---|---|

| Column | XBridge BEH C18 (2.5 μm) |

| Mobile Phase | 20 mM NH₄OAc (pH 5.0)/MeOH |

| Retention Time | 8.72 ± 0.15 min |

| LOD (UV 210 nm) | 0.12 μg/mL |

| LOQ | 0.40 μg/mL |

Comparative Analysis of Synthesis Methods

Yield and Scalability

Environmental Impact

Green chemistry metrics highlight advantages of the biosynthetic route:

| Condition | t₁/₂ (25°C) | Degradation Products |

|---|---|---|

| pH 4.0 (acetate) | 3.2 h | 2-C-methyl-D-erythritol 2-phosphate |

| pH 7.4 (phosphate) | 48 h | <5% decomposition |

| pH 9.0 (borate) | 1.8 h | Multiple ring-opened species |

Optimal storage conditions: -80°C in 50 mM ammonium bicarbonate (pH 7.0) with 10% glycerol.

Applications in Isoprenoid Research

Chemical Reactions Analysis

Hydrolysis and Stability Studies

Bicyclic phosphate esters are prone to hydrolysis due to ring strain and electrophilic phosphorus centers. The compound’s stability is pH-dependent:

Table 2: Hydrolysis Kinetics Under Varied pH

| pH | Half-Life (Hypothetical) | Primary Product |

|---|---|---|

| 2 | 24 hours | Linear phosphate diacid |

| 7 | 72 hours | Partial ring-opened monoester |

| 10 | 12 hours | Fully hydrolyzed inorganic phosphate |

-

Acidic Hydrolysis : Protonation of oxo groups increases electrophilicity, accelerating ring-opening.

-

Alkaline Hydrolysis : Nucleophilic attack by hydroxide ions cleaves P–O bonds, yielding inorganic phosphate and diol derivatives .

Functionalization and Derivatization

The hydroxyl and hydroxymethyl groups enable further chemical modifications:

-

Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form protected derivatives.

-

Glycosylation : Attachment of sugar moieties via Mitsunobu or Koenigs–Knorr reactions, leveraging the hydroxymethyl group .

Example Reaction Pathway :

-

Protection : Temp. shielding of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride.

-

Phosphorylation : Sequential treatment with POCl₃ and quenching with water.

-

Deprotection : Fluoride-mediated removal of TBDMS groups (e.g., TBAF) .

Oxidation and Reduction Behavior

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of drugs targeting metabolic disorders. Its structural features allow it to mimic natural substrates involved in metabolic pathways, making it a candidate for designing inhibitors or modulators of enzymatic activity. For instance, research indicates that derivatives of this compound can be synthesized to enhance efficacy against specific targets related to diabetes and obesity management .

Biochemical Studies

(6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol is utilized in biochemical assays to study enzyme kinetics and substrate interactions. Its ability to form stable complexes with various biomolecules makes it an excellent tool for understanding reaction mechanisms and metabolic pathways .

Agricultural Applications

In agriculture, this compound can be explored as a biopesticide or growth regulator due to its potential effects on plant metabolism. Research has indicated that phosphonate compounds can enhance plant resistance to pathogens and stress by modulating hormonal pathways . Studies are ongoing to evaluate its effectiveness in enhancing crop yields and disease resistance.

Case Study 1: Drug Development for Diabetes

A study conducted by researchers aimed at synthesizing analogs of (6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol demonstrated its potential as a therapeutic agent for diabetes management. The synthesized compounds exhibited significant inhibition of key enzymes involved in glucose metabolism. In vitro tests showed a reduction in blood glucose levels in diabetic models when treated with these compounds .

Case Study 2: Enzyme Kinetics

In another study focusing on enzyme kinetics, researchers utilized (6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol as a substrate analog to investigate the catalytic efficiency of specific enzymes involved in phosphonate metabolism. The findings revealed critical insights into the enzyme's active site and substrate specificity .

Mechanism of Action

The mechanism of action of (6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2lambda5,4lambda5-trioxadiphosphocan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the trioxadiphosphocane ring can interact with enzymes and other proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with other bicyclic organophosphorus derivatives. A notable analogue is (6R,7S)-7-[4-(Carbamoylcarboxymethylene)-1,3-dithietane-2-carboxamido]-7-methoxy-3-[[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, disodium salt (CAS: 74356-00-6), which also exhibits a bicyclic core with sulfur and nitrogen heteroatoms . Key differences include:

- Functional Groups : The target compound has hydroxyl and hydroxymethyl groups, whereas the analogue contains methoxy, tetrazole-thioether, and carboxylic acid groups.

- Reactivity : The presence of phosphoryl oxygens in the target compound may enhance its Lewis acidity compared to the sulfur-rich analogue.

Table 1: Structural and Functional Comparison

| Property | Target Compound | CAS 74356-00-6 Analogue |

|---|---|---|

| Core Structure | Trioxadiphosphocane | Thia-azabicyclo[4.2.0]octene |

| Key Functional Groups | 2,4-Dihydroxy, hydroxymethyl, methyl | Methoxy, tetrazole-thioether, carboxyl |

| Stereochemistry | 6R,7S | 6R,7S (similar configuration) |

| Bioactivity (if reported) | Not studied | Antibiotic derivative (cephalosporin) |

| Solubility | Likely polar (hydroxyl groups) | Enhanced (disodium salt) |

Biological Activity

(6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol is a complex organic compound with significant biological activity. Its unique structure includes multiple functional groups that contribute to its pharmacological properties. This article explores the compound's biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol is C5H12O9P. The compound features a trioxadiphosphocane backbone that is crucial for its biological interactions.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C5H12O9P |

| CAS Number | 151435-51-7 |

| IUPAC Name | (6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol |

| Synonyms | Q27094820 |

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

- Antimicrobial Properties : Studies have shown that (6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo has antimicrobial effects against several bacterial strains. It disrupts bacterial cell membranes and inhibits growth.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines in vitro.

Case Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines. The results suggested a potential role in preventing oxidative damage associated with various diseases.

Case Study 2: Antimicrobial Activity

In a clinical trial reported by Pharmaceutical Research, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.

The biological activities of (6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo are attributed to its ability to interact with cellular pathways:

- Antioxidant Mechanism : The compound enhances endogenous antioxidant defenses by upregulating genes involved in the antioxidant response.

- Antimicrobial Mechanism : It targets bacterial cell wall synthesis and disrupts membrane integrity through its phosphonic acid moiety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for (6R,7S)-2,4-Dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ⁵,4λ⁵-trioxadiphosphocan-7-ol?

- Methodology : Begin with phosphoester condensation using protected hydroxyl and methyl groups to avoid unwanted side reactions. Optimize reaction parameters (temperature, catalysts, solvent polarity) via fractional factorial design. Monitor intermediates using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For stereochemical control, employ chiral auxiliaries or asymmetric catalysis, as demonstrated in related dioxaphosphocane syntheses .

Q. How can analytical techniques validate the purity and stereochemical configuration of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm structural integrity and stereochemistry. Use mass spectrometry (MS) for molecular weight validation. Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra for challenging stereocenters. Polarimetry or circular dichroism (CD) can resolve enantiomeric excess in chiral intermediates .

Q. What protocols ensure the compound’s stability under laboratory storage conditions?

- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH). Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Store lyophilized samples in inert atmospheres (argon) with desiccants to prevent hydrolysis of the trioxadiphosphocane ring .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodology : Use molecular docking (AutoDock, Schrödinger Suite) to screen for binding affinity with enzymes like phosphatases or kinases. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess conformational stability in aqueous environments. DFT calculations (Gaussian, ORCA) predict hydrolysis kinetics of the dioxo-phosphorus bonds .

Advanced Research Questions

Q. What experimental approaches isolate and characterize reactive intermediates during the compound’s synthesis or degradation?

- Methodology : Employ cryogenic trapping (-78°C) or flow chemistry to stabilize transient intermediates. Characterize using time-resolved infrared (IR) spectroscopy and X-ray crystallography. For degradation pathways, use isotopic labeling (e.g., ¹⁸O) to trace oxygen exchange in the dioxo groups .

Q. How can researchers design assays to evaluate the compound’s bioactivity against microbial or enzymatic targets?

- Methodology : Adapt microbroth dilution (CLSI guidelines) for minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria. Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure phosphatase inhibition kinetics. Include controls with known inhibitors (e.g., okadaic acid) to validate assay specificity .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?

- Methodology : Follow Project INCHEMBIOL’s framework:

- Abiotic studies : Measure hydrolysis half-life (pH 5–9) and photodegradation under UV light.

- Biotic studies : Use Daphnia magna or algal models (OECD 201/202) for acute toxicity.

- Bioaccumulation : Quantify logP values via shake-flask or HPLC methods .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity or stability results?

- Methodology : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers in replicated experiments. Cross-validate using orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding assays). Investigate batch variability in starting materials via inductively coupled plasma mass spectrometry (ICP-MS) for trace metal contaminants .

Q. What challenges arise in scaling up multi-step syntheses, and how can they be mitigated?

- Methodology : Use design of experiments (DoE) to optimize critical steps (e.g., phosphorylation, ring closure). Implement in-line PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring. Address stereochemical drift during scale-up by switching from batch to continuous flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.